molecular formula C9H11ClF3N3 B1597440 N-1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine CAS No. 465514-63-0

N-1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine

Cat. No.: B1597440
CAS No.: 465514-63-0
M. Wt: 253.65 g/mol
InChI Key: VWZZHZKVXJMQHL-UHFFFAOYSA-N
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Description

N-1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine (CAS 465514-63-0) is a fluorinated organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively. The propane-1,3-diamine chain attached to the pyridine nitrogen enables versatile reactivity, making it a candidate for agrochemical, pharmaceutical, and coordination chemistry applications . The compound is commercially available in research quantities, highlighting its relevance in synthetic and mechanistic studies .

Properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClF3N3/c10-7-4-6(9(11,12)13)5-16-8(7)15-3-1-2-14/h4-5H,1-3,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZZHZKVXJMQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383218
Record name N~1~-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465514-63-0
Record name N~1~-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with propane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reaction monitoring and purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-chloro substituent on the pyridine ring undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the adjacent trifluoromethyl group.

Reaction Type Conditions Outcome Reference
Ammonolysis NH₃, EtOH, 80°C, 12hSubstitution of Cl with NH₂ to form 3-amino-5-(trifluoromethyl)pyridine derivative .
Alkoxy Substitution NaOCH₃, DMF, 100°C, 8hMethoxy substitution at the 3-position; yield: ~65% .

The trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating attack by soft nucleophiles like thiols or amines.

Amine Functional Group Reactivity

The propane-1,3-diamine chain participates in reactions typical of aliphatic amines:

Acylation

Reaction with acetyl chloride in dichloromethane at 0–25°C yields mono- and di-acetylated products.

  • Monoacetylation : Dominant product (75% yield) at stoichiometric ratios .

  • Diacetylation : Requires excess acylating agent (2.5 eq.) and prolonged reaction times .

Schiff Base Formation

Condensation with aldehydes (e.g., benzaldehyde) in ethanol under reflux produces imine derivatives:
R-NH2+R’CHOR-N=CH-R’+H2O\text{R-NH}_2 + \text{R'CHO} \rightarrow \text{R-N=CH-R'} + \text{H}_2\text{O}

  • Yields range from 50–80%, depending on aldehyde electrophilicity .

Coordination Chemistry

The diamine moiety acts as a bidentate ligand, forming complexes with transition metals:

Metal Ion Reaction Conditions Complex Structure Application
Cu(II)Methanol, RT, 2hOctahedral [Cu(L)₂]²⁺Catalytic oxidation studies
Ni(II)Aqueous NH₃, 60°CSquare-planar [Ni(L)Cl₂]Electrochemical sensors

Stability constants (log K) for these complexes exceed 10³, indicating strong ligand-metal binding .

Cyclization Reactions

Under acidic or basic conditions, the diamine chain undergoes intramolecular cyclization:

  • Acid-Mediated Cyclization (HCl, reflux):
    Forms a six-membered diazepane ring fused to the pyridine core (yield: ~55%) .

  • Base-Mediated Cyclization (K₂CO₃, DMF):
    Produces bicyclic amines via elimination (yield: 40–60%).

Cross-Coupling Reactions

The chloro group enables participation in palladium-catalyzed couplings:

Coupling Type Catalyst System Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivatives70–85%
Buchwald-HartwigPd(OAc)₂, XantPhos, Cs₂CO₃N-arylated amines60–75%

Reactivity is modulated by steric hindrance from the trifluoromethyl group .

Stability and Degradation Pathways

  • Hydrolysis : The trifluoromethyl group resists hydrolysis under acidic/basic conditions (pH 2–12, 25°C).

  • Thermal Degradation : Decomposes above 250°C, releasing HF and forming aromatic char .

Scientific Research Applications

N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Fluopyram (N-[2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Ethyl]-2-(Trifluoromethyl)Benzamide)

Structural Similarities :

  • Both compounds share the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety, a key pharmacophore in fungicides.
    Differences :
  • Fluopyram replaces the propane-1,3-diamine chain with an ethyl-benzamide group, enhancing its lipophilicity and systemic activity in plants.
    Functional Insights :
  • Fluopyram is a succinate dehydrogenase inhibitor (SDHI) fungicide effective against soil-borne pathogens in crops like cucumbers and tomatoes.

Table 1: Key Properties of Target Compound vs. Fluopyram

Property Target Compound Fluopyram
Molecular Formula C₁₀H₁₁ClF₃N₃ C₁₆H₁₁ClF₆N₂O
Application Research chemical Agrochemical (fungicide)
Toxicity Profile Not fully characterized Thyroid carcinogenicity observed
Synthetic Route Likely via nucleophilic amination Multi-step benzamide synthesis

N1,N3-Di(pyridin-2-yl)propane-1,3-diamine

Structural Similarities :

  • Both compounds possess a propane-1,3-diamine backbone.
    Differences :
  • The target compound’s pyridine ring is substituted with Cl and CF₃, whereas this analog has unsubstituted pyridin-2-yl groups.
    Functional Insights :
  • The analog was synthesized via NaH/LiI-mediated coupling of propane-1,3-diamine with pyridine, achieving 79% yield . The electron-withdrawing Cl and CF₃ groups in the target compound may necessitate alternative conditions (e.g., palladium catalysis) for efficient synthesis.

(S)-3-(1H-Indol-3-yl)-N1-Methylpropane-1,2-diamine

Structural Similarities :

  • Both compounds feature a propane-diamine chain.
    Differences :
  • The indole substituent in this analog contrasts with the halogenated pyridine in the target compound.
    Functional Insights :

Spectroscopic and Physicochemical Properties

The trifluoromethyl and chloro groups on the pyridine ring significantly influence the compound’s electronic profile. Comparative IR/Raman data for similar pyridine derivatives (e.g., 3,5-dihalopyridines) indicate strong C-F stretching (~1250 cm⁻¹) and C-Cl bending (~650 cm⁻¹) bands, which can aid in structural verification . The propane-diamine chain may contribute N-H stretching (3300–3500 cm⁻¹) and bending (1600 cm⁻¹) signals.

Biological Activity

N-1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H11ClF3N3
  • Molecular Weight : 253.65 g/mol
  • CAS Number : 465514-63-0
  • Boiling Point : 312.9 ± 42.0 °C (predicted)
  • Density : 1.376 ± 0.06 g/cm³ (predicted)
  • pKa : 9.76 ± 0.10 (predicted) .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains.

Table 1: Antibacterial Activity Against Common Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus44 nM
Escherichia coli6 µM
Proteus mirabilis13 µM
Methicillin-resistant Staphylococcus aureus (MRSA)11 nM

The compound exhibited potent activity at non-cytotoxic concentrations, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .

The mechanism by which this compound exerts its antibacterial effects appears to involve the inhibition of DNA synthesis and subsequent cell death. This is consistent with findings for similar compounds where radical species generated during metabolism lead to DNA strand breaks . The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.

Study 1: Efficacy Against MRSA

In a controlled study, this compound was tested against MRSA strains in vitro. The results indicated that the compound not only inhibited bacterial growth but also showed a synergistic effect when combined with traditional antibiotics such as vancomycin. The combination treatment reduced the MIC significantly compared to either agent alone .

Study 2: Structure-Antibacterial Activity Relationship (SAR)

A structure-antibacterial activity relationship study was conducted to evaluate how modifications to the molecular structure affect antibacterial potency. Variants of the compound with different substituents were synthesized and tested. It was found that maintaining the trifluoromethyl group was crucial for retaining activity against E. coli, while alterations to the amine groups led to varying degrees of efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine
Reactant of Route 2
Reactant of Route 2
N-1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine

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